4-(2-Pyrimidinylmethyl)benzoic acid
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Overview
Description
4-(Pyrimidin-2-ylmethyl)benzoic acid is a chemical compound with the molecular formula C12H10N2O2 It is composed of a benzoic acid moiety substituted with a pyrimidin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylmethyl)benzoic acid typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the pyrimidine and benzoic acid moieties . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(Pyrimidin-2-ylmethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(Pyrimidin-2-ylmethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylmethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Pyridin-2-ylmethyl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-4-ylmethyl)benzoic acid: Positional isomer with the pyrimidine ring attached at a different position.
4-(Pyrimidin-2-ylmethyl)phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness: 4-(Pyrimidin-2-ylmethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h1-7H,8H2,(H,15,16) |
InChI Key |
MRWQACAGQLPROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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